molecular formula C13H10BrNO3S B1488171 4-Bromo-N-(3-formylphenyl)benzenesulfonamide CAS No. 1979345-47-5

4-Bromo-N-(3-formylphenyl)benzenesulfonamide

Cat. No.: B1488171
CAS No.: 1979345-47-5
M. Wt: 340.19 g/mol
InChI Key: WHHXCJAYOSPBBR-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-formylphenyl)benzenesulfonamide is a chemical compound characterized by a bromine atom, a formyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(3-formylphenyl)benzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 3-formylphenylbenzene, undergoes bromination to introduce the bromine atom at the para position.

  • Sulfonation: The brominated compound is then treated with chlorosulfonic acid to introduce the sulfonamide group.

  • Formylation: Finally, the formyl group is introduced using reagents like formic acid or formyl chloride.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(3-formylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The formyl group can be reduced to a hydroxyl group, forming a phenol derivative.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Aqueous ammonia or primary amines.

Major Products Formed:

  • Bromate Ion: From oxidation.

  • Phenol Derivative: From reduction.

  • Substituted Sulfonamide: From nucleophilic substitution.

Scientific Research Applications

4-Bromo-N-(3-formylphenyl)benzenesulfonamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-Bromo-N-(3-formylphenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

  • 4-Bromo-N-(4-formylphenyl)benzenesulfonamide: Similar structure but with the formyl group at a different position.

  • 4-Bromo-N-(2-formylphenyl)benzenesulfonamide: Another positional isomer with different chemical properties.

Properties

IUPAC Name

4-bromo-N-(3-formylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S/c14-11-4-6-13(7-5-11)19(17,18)15-12-3-1-2-10(8-12)9-16/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHXCJAYOSPBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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